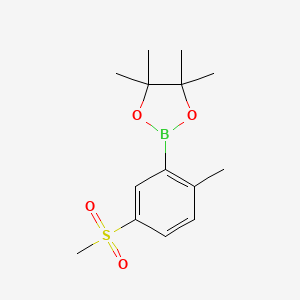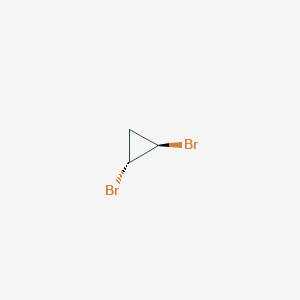
(1R,2R)-1,2-dibromocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Dibromocyclopropane is a chiral organobromine compound with the molecular formula C3H4Br2. It is a stereoisomer of 1,2-dibromocyclopropane, characterized by its two bromine atoms attached to the cyclopropane ring in a specific spatial arrangement. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dibromocyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the addition of bromine (Br2) to cyclopropane in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction typically proceeds via a free radical mechanism, leading to the formation of the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dibromocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of cyclopropanol or cyclopropylamines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopropene.
Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) can yield cyclopropane.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.
Reduction: Reducing agents like LiAlH4 in ether solvents.
Major Products
Substitution: Cyclopropanol, cyclopropylamines.
Elimination: Cyclopropene.
Reduction: Cyclopropane.
Scientific Research Applications
(1R,2R)-1,2-Dibromocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-dibromocyclopropane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, altering the compound’s structure and properties. In elimination reactions, the removal of bromine atoms leads to the formation of cyclopropene, a compound with a strained ring system that can further react with other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Dibromocyclopropane: The enantiomer of (1R,2R)-1,2-dibromocyclopropane, with similar chemical properties but different spatial arrangement.
1,1-Dibromocyclopropane: A structural isomer with both bromine atoms on the same carbon.
1,2-Dichlorocyclopropane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.
Properties
Molecular Formula |
C3H4Br2 |
|---|---|
Molecular Weight |
199.87 g/mol |
IUPAC Name |
(1R,2R)-1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
InChI Key |
SRTPQRFGGDGJBV-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Br)Br |
Canonical SMILES |
C1C(C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


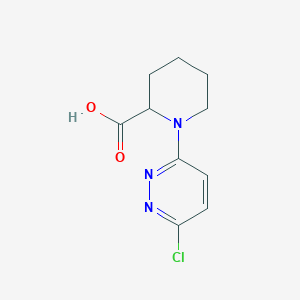
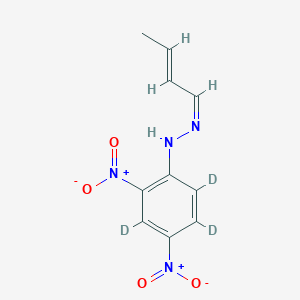

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
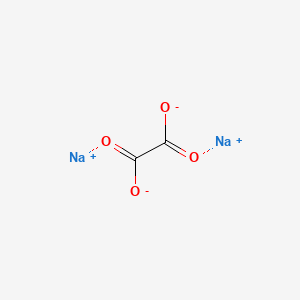
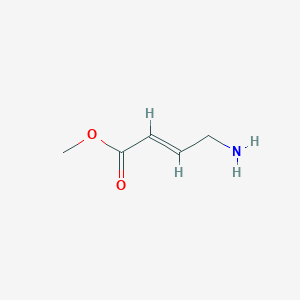
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
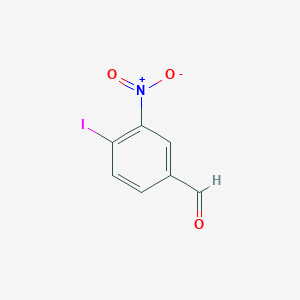
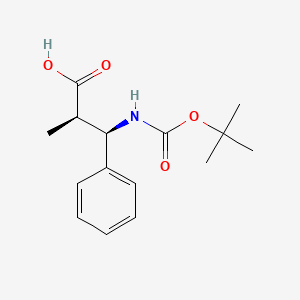

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
